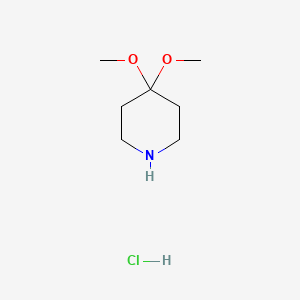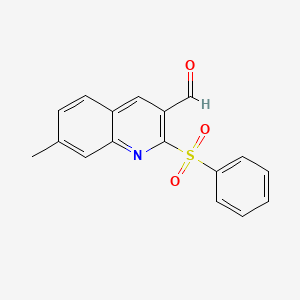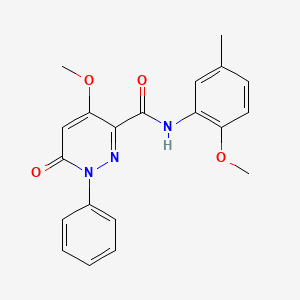
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives involves complex reactions that yield highly functionalized molecules. For instance, dimedone-catalyzed synthesis of thiazol-2-yl substituted E-acrylonitriles demonstrates an efficient approach to generating these compounds through a two-step reaction involving α-thiocyanate ketones with malononitrile and amines (Zhu et al., 2012). Similarly, α-aroylketene dithioacetal mediated synthesis is another method that blends pharmacophores to produce novel molecular templates with potential biological properties (Bhale et al., 2018).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been elucidated through various techniques, including X-ray diffraction analysis. For example, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride revealed the structure of resulting derivatives, confirming the transformation into (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives (Frolov et al., 2005).
Chemical Reactions and Properties
Acrylonitrile derivatives engage in various chemical reactions, leading to diverse compounds with unique properties. The reaction with 2-aminothiophenol, for example, results in compounds that undergo transformations to produce 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, highlighting the compound's reactivity and potential for generating biologically active molecules (Shablykin et al., 2010).
Physical Properties Analysis
The physical properties of acrylonitrile derivatives, such as fluorescence and solvatochromism, have been extensively studied. For instance, new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core were synthesized, exhibiting a wide range of fluorescent colors and significant emission intensities. These properties are influenced by the substituents located at the rings, demonstrating the impact of molecular structure on physical properties (Eltyshev et al., 2021).
Chemical Properties Analysis
The chemical properties of (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile and its derivatives include a range of reactivities and functionalities. The ability to undergo reactions such as bromination and interactions with amines highlights the compound's versatility and potential for further chemical modifications (Pakholka et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-26-18-7-5-14(9-20(18)28-3)17-13-30-22(25-17)15(11-23)12-24-16-6-8-19(27-2)21(10-16)29-4/h5-10,12-13,24H,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVZHWLDOMLRY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)
![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)
![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)


![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)



![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)